Home > Products > Building Blocks P10230 > 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione - 62459-02-3

7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione

Catalog Number: EVT-347183
CAS Number: 62459-02-3
Molecular Formula: C14H15N3O2
Molecular Weight: 257.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The compound “7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione” is a type of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine compound . These compounds are used as mTOR kinase and PI3 kinase inhibitors . They are synthesized for the treatment of mTOR-related and PI3K-related diseases .

Synthesis Analysis

The synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is based on the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines . Subsequent reactions of 7-benzyl-2-pyridyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-ones with trifluoromethanesulfonic anhydride and secondary amines are also involved .

Molecular Structure Analysis

The molecular formula of the compound is C14H13Cl2N3 . The InChI code is 1S/C14H13Cl2N3/c15-13-11-6-7-19 (8-10-4-2-1-3-5-10)9-12 (11)17-14 (16)18-13/h1-5H,6-9H2 .

Chemical Reactions Analysis

The compound is used in the synthesis of 2-pyridyl-substituted derivatives . It is also used in the preparation of compounds that act as PARP inhibitors .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 208.09 . It has a melting point of 198 °C . The compound is stored at a temperature between 2-8°C .

Overview

7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound characterized by a unique bicyclic structure that incorporates both pyridine and pyrimidine rings. This compound is recognized for its potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is C14H15N3O2C_{14}H_{15}N_{3}O_{2}, and it has garnered interest due to its interactions with various biological targets.

Source

The compound can be sourced from chemical suppliers and databases such as PubChem and BenchChem, which provide detailed information on its properties and synthesis methods. It is also referenced in scientific literature related to drug discovery and organic synthesis.

Classification

7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione belongs to the class of pyrido[3,4-d]pyrimidines, which are known for their diverse pharmacological activities. This class of compounds is often explored for their potential as therapeutic agents in various medical conditions.

Synthesis Analysis

Methods

The synthesis of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step synthetic routes. One common method includes the reaction of 1-benzyl-3-oxo-piperidine-4-carboxylate hydrochloride with urea under reflux conditions in solvents like ethanol or methanol. This method allows for the formation of the desired bicyclic structure through cyclization reactions.

Technical Details

The synthesis process may involve several key steps:

  1. Formation of the intermediate: The initial reaction forms an intermediate compound that retains the essential structural features needed for further cyclization.
  2. Cyclization: Under specific conditions (temperature and solvent choice), the intermediate undergoes cyclization to yield the final product.
  3. Purification: The product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Molecular Structure Analysis

Structure

The molecular structure of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione features a bicyclic framework with a benzyl group at the 7th position. The structural characteristics include:

  • Core Structure: The pyrido[3,4-d]pyrimidine core consists of fused pyridine and pyrimidine rings.
  • Substituents: The presence of a benzyl group significantly influences its chemical properties and biological activity.

Data

Key molecular data includes:

  • Molecular Weight: 257.29 g/mol
  • InChI Key: DYNBNPAECUWPPS-UHFFFAOYSA-N
  • Boiling Point: Not specified in available resources.
Chemical Reactions Analysis

Reactions

7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione can participate in various chemical reactions typical for heterocyclic compounds:

  • Nucleophilic Substitution: The functional groups present can undergo nucleophilic attacks leading to substitution reactions.
  • Oxidation and Reduction: The compound may be susceptible to oxidation or reduction under specific conditions.

Technical Details

The reactivity of this compound can be influenced by:

  • Functional Groups: The presence of nitrogen atoms in the rings can facilitate coordination with metal catalysts or other reagents.
  • Solvent Effects: Reaction conditions such as solvent polarity can affect the reaction pathways and yields.
Mechanism of Action

Process

The primary mechanism of action for 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific enzymes or receptors within biological systems. Notably:

  • Target Enzyme: This compound has been identified as an inhibitor of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes.

Data

Inhibition of PARP leads to:

  • Accumulation of DNA damage in cells.
  • Enhanced cell death in cancerous tissues due to impaired DNA repair mechanisms.
Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to electrophilic sites present in the structure.
Applications

Scientific Uses

7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

  • Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit DNA repair mechanisms.
  • Biochemical Research: Used in studies involving enzyme interactions and cellular response mechanisms.
  • Drug Development: Serves as a scaffold for designing new therapeutic agents targeting various diseases.

This compound exemplifies the importance of heterocyclic compounds in drug discovery and medicinal chemistry due to their diverse biological activities and structural versatility.

Introduction to 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione

Nomenclature and Structural Classification Within Heterocyclic Compounds

The systematic chemical name 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione (CAS No. 62459-02-3) follows IUPAC conventions for polycyclic heterocyclic systems. The core structure consists of a fused bicyclic scaffold featuring a pyrimidine-2,4-dione moiety (uracil-like ring) annulated with a partially saturated pyridine ring at positions [3,4-d]. The benzyl substituent at position N7 denotes a phenylmethyl group attached to the nitrogen atom of the piperidine ring. Its molecular formula is C₁₄H₁₅N₃O₂ (molecular weight: 257.29 g/mol), with the SMILES notation O=C1NC(=O)C2=C(CN(CC3=CC=CC=C3)CC2)N1 and InChIKey DYNBNPAECUWPPS-UHFFFAOYSA-N providing unambiguous structural representation [1] [3] [4].

This compound belongs to the tetrahydropyridopyrimidine-dione class, characterized by a partially saturated pyridine ring fused to a pyrimidinedione system. The benzyl group introduces lipophilic character, enhancing potential for blood-brain barrier penetration. The bicyclic system exhibits planar uracil-like regions and non-planar alicyclic components, enabling diverse binding interactions with biological targets. X-ray crystallography reveals rotational flexibility around the benzyl C-N bond, facilitating conformational adaptation in enzyme binding pockets [1] [3] [9].

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight257.29 g/mol [3] [4]
Melting Point232°C (acetone solvate) [4]
Density1.33±0.1 g/cm³ [4]
LogP (Consensus)1.3 [3]
Topological Polar Surface Area61.4-68.96 Ų [3] [7]
Hydrogen Bond Acceptors3 [3]
Hydrogen Bond Donors2 [3]

Historical Context of Discovery and Development

The compound emerged from mid-20th century heterocyclic chemistry innovations focused on pyrimidine annulation strategies. Early synthetic routes employed condensation reactions between N-benzyl-3-oxopiperidine-4-carboxylate derivatives and urea under high-temperature conditions. This approach facilitated construction of the pyrimidine-2,4-dione ring onto the piperidine scaffold [4]. Industrial interest surged in the 1980s when pharmacological screening revealed its potential as a central nervous system modulator, evidenced by patent filings for phosphodiesterase (PDE) inhibition applications [10].

A significant synthetic advancement occurred through oxidative aromatization methodologies using ceric ammonium nitrate (CAN). This innovation enabled efficient dehydrogenation of saturated precursors under mild conditions (acetonitrile/water, 4 equiv CAN, 82% yield), overcoming limitations of earlier catalytic dehydrogenation methods with Pd/C. The optimized route enhanced accessibility for structure-activity relationship studies [10]. Commercial availability began through specialty chemical suppliers (e.g., Synthonix, Ambeed) post-2010, coinciding with its adoption as a building block in drug discovery programs targeting epigenetic regulators [5] [9].

The compound gained prominence when Boehringer Ingelheim incorporated it into their open innovation portal (opnMe.com), distributing it as a key intermediate for kinase inhibitor research. This initiative accelerated its investigation in academic and industrial settings, particularly for cancer therapeutics [3].

Table 2: Key Historical Developments

TimelineDevelopmentSignificance
1970s-1980sInitial synthesis via piperidine-urea condensationEnabled foundational pharmacology studies
2000sCommercial availability from specialty suppliersFacilitated broad research access
2010-2015Oxidative aromatization protocol optimizationImproved synthetic efficiency (>80% yield)
2018Inclusion in Boehringer Ingelheim open innovationPromoted cancer therapeutic applications
2021Novel aromatization mechanisms publishedAdvanced synthetic methodology [10]

Pharmacological Significance and Therapeutic Potential

The tetrahydropyridopyrimidine-dione scaffold exhibits multifaceted bioactivity through selective interaction with enzymatic targets. Computational predictions indicate high gastrointestinal absorption (BOILED-Egg model) and blood-brain barrier exclusion, positioning it for peripheral therapeutic applications [3]. Its significance stems from three primary pharmacological domains:

  • Enzyme Inhibition: The compound serves as a chemical precursor for histone demethylase inhibitors (e.g., KDM4/5). Molecular docking studies reveal hydrogen bonding between the uracil-like carbonyl groups and catalytic Jumonji domain residues, while the benzyl group occupies hydrophobic subpockets. This binding mode facilitates epigenetic modulation with implications for cancer therapy [10]. Additionally, derivatives demonstrate submicromolar activity against PDE2 isozymes (cyclic nucleotide phosphodiesterases) and TNFα signaling pathways, suggesting potential for inflammatory disorders [10].

  • Scaffold for TRPA1 Modulators: Structural analogs have been developed as transient receptor potential ankyrin 1 (TRPA1) channel modulators. The pyrimidinedione core mimics endogenous electrophilic signaling molecules, enabling interactions with N-terminal cysteine residues of the ion channel. This application is being explored for pain management and respiratory conditions [10].

  • Kinase Inhibitor Development: The compound features in structure-activity relationship libraries for phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibition. Molecular editing at positions C2 and N7 generates derivatives with nanomolar affinity, demonstrating apoptosis induction in tumor cell lines [10].

Table 3: Pharmacological Target Engagement

Target ClassSpecific TargetsTherapeutic AreaMechanistic Basis
Epigenetic RegulatorsKDM4/5, Histone DemethylasesOncologyCompetitive inhibition at cofactor site
PhosphodiesterasesPDE2 isozymesInflammation, CognitionAllosteric modulation of catalytic domain
KinasesPI3K, mTORCancer therapeuticsATP-binding site occupation
Ion ChannelsTRPA1Pain managementChannel gating modulation

The compound's druglikeness parameters align with Lipinski (MW 257.29, LogP 1.3, HBD=2, HBA=3) and Veber rules (rotatable bonds=2, TPSA=61.4-68.96 Ų), supporting its optimization as an oral therapeutic candidate [3] [7]. Recent synthetic methodologies enable late-stage functionalization at N1, N3, and C5 positions, facilitating rapid generation of analogs for biological evaluation. This versatility positions it as a privileged scaffold in medicinal chemistry, particularly for central nervous system and oncology indications where bicyclic heterocycles demonstrate enhanced target engagement profiles [10].

Properties

CAS Number

62459-02-3

Product Name

7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione

IUPAC Name

7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

InChI

InChI=1S/C14H15N3O2/c18-13-11-6-7-17(8-10-4-2-1-3-5-10)9-12(11)15-14(19)16-13/h1-5H,6-9H2,(H2,15,16,18,19)

InChI Key

DYNBNPAECUWPPS-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1C(=O)NC(=O)N2)CC3=CC=CC=C3

Canonical SMILES

C1CN(CC2=C1C(=O)NC(=O)N2)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.